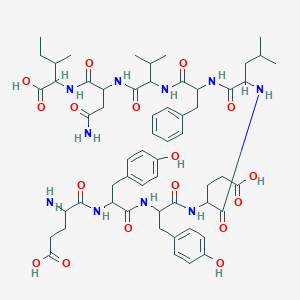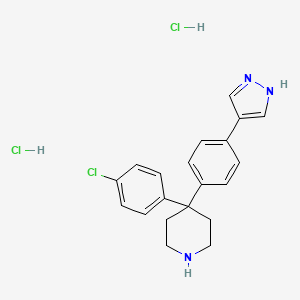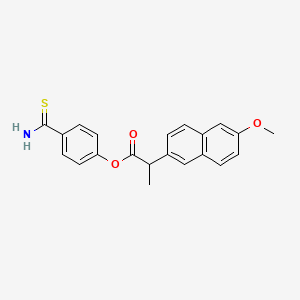![molecular formula C30H27BrN4O3 B605727 (S)-2-(6-bromobenzo[d][1,3]dioxol-5-yl)-N-(4-cyanophenyl)-1-(1-cyclohexylethyl)-1H-benzo[d]imidazole-5-carboxamide CAS No. 2100284-59-9](/img/structure/B605727.png)
(S)-2-(6-bromobenzo[d][1,3]dioxol-5-yl)-N-(4-cyanophenyl)-1-(1-cyclohexylethyl)-1H-benzo[d]imidazole-5-carboxamide
Overview
Description
AZ3451 is an allosteric antagonist of proteinase-activated receptor 2 (PAR2) that inhibits calcium mobilization by wild-type and 10 mutant forms of PAR2 induced by the PAR2 ligand SLIGRL in a FLIPR assay (IC50s = 23 and 12-780 nM, respectively). It is selective for PAR2 over PAR4 and PAR1 (IC50s = <2.5, 380, and >50,000 nM, respectively, in a β-arrestin-2 recruitment assay). AZ3541 completely inhibits SLIGRL-induced phosphorylation of ERK in 1321N1 astrocytoma cells when used at a concentration of 10 µM.
AZ3451 is a novel antagonist of protease-activated receptor 2 (PAR2).
Scientific Research Applications
Treatment of Osteoarthritis
AZ3451 has been identified as a potential therapeutic agent for osteoarthritis . It has been shown to prevent inflammation response, cartilage degradation, and premature senescence in chondrocytes . This is particularly important as osteoarthritis is a highly prevalent joint disorder that causes pain and disability in older individuals .
Regulation of Inflammation
AZ3451 has been found to regulate inflammation response . This is due to its role as an antagonist of Protease activated receptor 2 (PAR2), a member of the G-protein coupled receptors, which is involved in the regulation of various inflammation diseases .
Prevention of Cellular Senescence
AZ3451 has been shown to prevent the IL-1β-induced inflammation response, cartilage degradation, and premature senescence in chondrocytes . This suggests that AZ3451 could be used to delay the onset of cellular senescence, which is a key factor in the progression of many age-related diseases .
Attenuation of Apoptosis
Further studies have shown that AZ3451 can attenuate chondrocytes apoptosis by activating autophagy in vitro . This suggests that AZ3451 could be used to protect cells from programmed cell death, which could have implications for a variety of diseases and conditions where apoptosis plays a key role .
Protection of Mitochondrial Function
AZ3451 has been found to ameliorate oxidized low-density lipoprotein (ox-LDL)-induced damage and endothelial dysfunction . It was found that antagonism of PAR-2 with AZ3451 could ameliorate ox-LDL-induced lactate dehydrogenase (LDH) release . Treatment with AZ3451 considerably improved the mitochondrial function by restoring the mitochondrial membrane potential and increasing the levels of intracellular adenosine triphosphate (ATP) .
Potential Use in Surgery
In vivo studies have found that intra-articular injection of AZ3451 could ameliorate the surgery-induced cartilage degradation in a rat osteoarthritis model . This suggests that AZ3451 could potentially be used in surgical procedures to protect against cartilage degradation .
Mechanism of Action
Target of Action
AZ3451, also known as “(S)-2-(6-bromobenzo[d][1,3]dioxol-5-yl)-N-(4-cyanophenyl)-1-(1-cyclohexylethyl)-1H-benzo[d]imidazole-5-carboxamide”, is a potent antagonist of the Protease-Activated Receptor 2 (PAR2) . PAR2 is a member of the G-protein coupled receptors and is involved in the regulation of various inflammation diseases .
Mode of Action
AZ3451 binds to a remote allosteric site outside the helical bundle of PAR2 . This binding prevents structural rearrangements required for receptor activation and signaling . It has been shown to prevent the IL-1β-induced inflammation response, cartilage degradation, and premature senescence in chondrocytes .
Biochemical Pathways
The P38/MAPK, NF-κB, and PI3K/AKT/mTOR pathways are involved in the protective effect of AZ3451 . These pathways play crucial roles in inflammation response, apoptosis, autophagy, and cellular senescence .
Pharmacokinetics
It’s known that az3451 is highly lipophilic, which coincides with the hydrophobic nature of the binding pocket within the membrane . This suggests that the compound may have good membrane permeability, which is a key factor affecting bioavailability.
Result of Action
AZ3451 has been shown to prevent the IL-1β-induced inflammation response, cartilage degradation, and premature senescence in chondrocytes . It attenuates chondrocytes apoptosis by activating autophagy . In vivo, it was found that intra-articular injection of AZ3451 could ameliorate the surgery-induced cartilage degradation in a rat OA model .
Action Environment
The action of AZ3451 is influenced by the cellular environment. For instance, the expression of PAR2, the target of AZ3451, was significantly up-regulated in OA articular cartilage tissues as well as in interleukin 1β (IL-1β) stimulated chondrocytes . This suggests that the efficacy of AZ3451 may be influenced by the presence of inflammatory cytokines like IL-1β.
properties
IUPAC Name |
2-(6-bromo-1,3-benzodioxol-5-yl)-N-(4-cyanophenyl)-1-[(1S)-1-cyclohexylethyl]benzimidazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27BrN4O3/c1-18(20-5-3-2-4-6-20)35-26-12-9-21(30(36)33-22-10-7-19(16-32)8-11-22)13-25(26)34-29(35)23-14-27-28(15-24(23)31)38-17-37-27/h7-15,18,20H,2-6,17H2,1H3,(H,33,36)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJAOGFGHTPYADT-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCC1)N2C3=C(C=C(C=C3)C(=O)NC4=CC=C(C=C4)C#N)N=C2C5=CC6=C(C=C5Br)OCO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CCCCC1)N2C3=C(C=C(C=C3)C(=O)NC4=CC=C(C=C4)C#N)N=C2C5=CC6=C(C=C5Br)OCO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27BrN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(6-bromobenzo[d][1,3]dioxol-5-yl)-N-(4-cyanophenyl)-1-(1-cyclohexylethyl)-1H-benzo[d]imidazole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[[5-[3-(1-benzylpiperidin-4-yl)propoxy]-1-methylindol-2-yl]methyl]-N-methylprop-2-yn-1-amine](/img/structure/B605646.png)


![1-(6-(4-fluorobenzyl)-5-(hydroxymethyl)-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridin-1-yl)-2-((2R,5R)-5-methyl-2-(((R)-3-methylmorpholino)methyl)piperazin-1-yl)ethan-1-one](/img/structure/B605649.png)


![1-Cyclopropyl-3-(3-(5-(morpholinomethyl)-1H-benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl)urea](/img/structure/B605657.png)

![[4-(5-Sulfanylidenedithiol-3-yl)phenyl] 5-amino-2-hydroxybenzoate](/img/structure/B605663.png)

![[(2S)-2-[(4R,6R,8'S,15'S)-3',10'-diamino-3,6',14',14'-tetrahydroxy-2,7'-dioxospiro[1,3-oxazinane-6,13'-2,4,6,9,11-pentazatetracyclo[6.6.1.01,11.04,15]pentadeca-2,9-diene]-4-yl]-3-hydroxypropyl] hydrogen sulfate](/img/structure/B605666.png)
